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chromium(2+);methanidylidynechromium

Cat. No.: B13386503
M. Wt: 180.01 g/mol
InChI Key: GVEHJMMRQRRJPM-UHFFFAOYSA-N
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Description

Overview of Organochromium Chemistry and its Historical Context

The journey of organochromium chemistry is marked by several key discoveries that have expanded our understanding of metal-carbon bonding and reactivity.

The history of organochromium compounds dates back to the early 20th century. A pivotal moment was the synthesis of the first organochromium compound in 1919 by Franz Hein, who reacted phenylmagnesium bromide with chromium(III) chloride. stackexchange.com Initially misidentified, the product was later correctly characterized in 1957 as a cationic bisarene chromium sandwich compound. stackexchange.com The related and now famous bis(benzene)chromium was synthesized in 1956 by Ernst Otto Fischer, and chromocene (B72048) was discovered by the same group in 1953. stackexchange.com

Over the decades, a variety of organochromium reagents have been developed, demonstrating remarkable functional group tolerance and unique reactivity. These reagents are typically prepared through two main routes: the reduction of organic halides with chromium(II) salts or the transmetalation from organolithium or Grignard reagents to a chromium(III) salt. The former method is often preferred due to the higher solubility of chromium(II) salts in common ethereal solvents.

A significant advancement in organochromium chemistry was the discovery and characterization of complexes with metal-carbon double and triple bonds. In 1967, Ernst Otto Fischer's group crystallographically characterized the first carbene complex, (phenylmethoxycarbene)pentacarbonylchromium, now known as a Fischer carbene. stackexchange.com This discovery opened the door to a new class of organometallic compounds.

Following this, the first carbyne complex, which also contained chromium, was reported in 1973. stackexchange.com These discoveries were monumental, establishing that transition metals could form stable multiple bonds with carbon, leading to a vast and rich area of research.

Classification of Transition Metal Carbyne Complexes

Transition metal carbyne complexes, which feature a metal-carbon triple bond, are broadly classified into two main types: Fischer-type and Schrock-type. This classification is based on the electronic nature of the metal center, the substituents on the carbyne carbon, and the resulting reactivity of the complex.

Fischer-type carbynes are characterized by a low-valent, electron-rich metal center, typically in a low oxidation state. The metal is usually bonded to π-accepting ligands, such as carbon monoxide. The carbyne carbon in Fischer-type complexes is electrophilic. This is due to the significant contribution of a resonance structure where the positive charge is localized on the carbyne carbon.

The bonding in Fischer-type carbynes involves σ-donation from the carbyne ligand to the metal and π-backbonding from the metal to the carbyne ligand. The electrophilic nature of the carbyne carbon makes these complexes susceptible to attack by nucleophiles at this position.

Table 1: Characteristics of Fischer-Type Chromium Carbynes

Feature Description
Chromium Oxidation State Low (e.g., 0, +1)
Ancillary Ligands π-acceptors (e.g., CO)
Carbyne Carbon Nature Electrophilic

| Reactivity | Susceptible to nucleophilic attack at the carbyne carbon |

In contrast, Schrock-type carbynes feature a high-valent, electron-deficient metal center. The metal is typically an early transition metal in a high oxidation state, bonded to strong π-donating ligands like alkoxides or amides. The carbyne carbon in these complexes is nucleophilic.

The bonding in Schrock-type carbynes is best described as a true triple bond, with significant covalent character. The electron density is higher on the carbyne carbon, leading to its nucleophilic reactivity. Consequently, these complexes react with electrophiles at the carbyne carbon.

Table 2: Characteristics of Schrock-Type Chromium Carbynes

Feature Description
Chromium Oxidation State High (e.g., +4, +6)
Ancillary Ligands π-donors (e.g., alkoxides, amides)
Carbyne Carbon Nature Nucleophilic

| Reactivity | Reacts with electrophiles at the carbyne carbon |

Significance of Chromium(II) Methylidyne Species in Organometallic Chemistry

The specific compound "chromium(2+);methanidylidynechromium" represents a chromium(II) complex with a terminal methylidyne (≡CH) ligand. While chromium carbyne complexes are well-established, discrete, terminal chromium(II) methylidyne species are exceedingly rare and likely highly reactive. The low oxidation state of chromium(II) combined with the strong π-donating and σ-donating nature of the methylidyne ligand presents a unique electronic structure.

The electron configuration of a free Cr(II) ion is [Ar] 3d⁴. stackexchange.com In a complex, the arrangement of these d-electrons will be influenced by the ligand field. A terminal methylidyne ligand is a very strong field ligand, which would likely lead to a low-spin configuration.

The significance of such a species lies in its potential for unique reactivity. The combination of a relatively electron-rich metal center for a carbyne complex and the inherent reactivity of the C-H bond in the methylidyne group could lead to novel transformations.

Direct observation and isolation of a terminal Cr(II) methylidyne complex have proven to be a significant challenge for synthetic chemists. However, their existence as transient intermediates in catalytic cycles has been postulated. For instance, the formation of a chromium(III) μ3-methylidyne complex from the reaction of chromium(II) chloride with iodoform (B1672029) suggests the potential involvement of chromium methylidyne species in C-X bond cleavage and subsequent C-C bond formation reactions. nih.gov The reaction of CHI₃ with six equivalents of CrCl₂ in THF at low temperatures affords [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] as the first isolable high-yield Cr(III) μ₃-methylidyne complex. nih.gov This highlights the accessibility of a methylidyne moiety from a chromium(II) precursor.

Further research into the synthesis and stabilization of chromium(II) methylidyne species, perhaps through the use of bulky ancillary ligands, could open up new avenues in organometallic chemistry and catalysis. The study of such fundamental organometallic species is crucial for a deeper understanding of metal-carbon bonding and for the rational design of new catalysts for challenging chemical transformations.

Table 3: Compound Names Mentioned

Compound Name
This compound
Phenylmagnesium bromide
Chromium(III) chloride
Bis(benzene)chromium
Chromocene
(Phenylmethoxycarbene)pentacarbonylchromium
Iodoform

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Cr3 B13386503 chromium(2+);methanidylidynechromium

Properties

Molecular Formula

C2Cr3

Molecular Weight

180.01 g/mol

IUPAC Name

chromium(2+);methanidylidynechromium

InChI

InChI=1S/2C.3Cr/q2*-1;;;+2

InChI Key

GVEHJMMRQRRJPM-UHFFFAOYSA-N

Canonical SMILES

[C-]#[Cr].[C-]#[Cr].[Cr+2]

Origin of Product

United States

Synthesis Methodologies for Chromium Methylidyne Complexes

Direct Synthesis Approaches

Direct synthesis approaches involve the construction of the chromium-methylidyne bond from precursors that directly contribute the chromium and methylidyne fragments. These methods are often characterized by reductive processes or high-energy gas-phase reactions.

Reduction-Based Formations Employing Low-Valent Chromium Precursors

A prominent strategy for the direct synthesis of chromium methylidyne complexes involves the reduction of trihalomethyl reagents by low-valent chromium compounds, most notably chromium(II) chloride. This approach leverages the reducing power of Cr(II) to dehalogenate the carbon center, leading to the formation of the methylidyne moiety.

The most extensively studied method for the direct synthesis of a chromium methylidyne complex involves the reaction of chromium(II) chloride (CrCl₂) with iodoform (B1672029) (CHI₃). nih.gov In a key finding, the reaction of six equivalents of CrCl₂ with one equivalent of CHI₃ in tetrahydrofuran (B95107) (THF) at low temperatures affords the trinuclear chromium(III) μ₃-methylidyne complex, [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], in high yield. nih.gov This compound represents a stable and isolable example of a chromium methylidyne complex. nih.gov

While CrCl₂ is the most commonly cited chromium(II) precursor, the literature suggests that other low-valent chromium species could potentially be employed in similar reductive dehalogenation reactions. However, specific examples of other Cr(II) compounds like chromium(II) acetate (B1210297) or chromium(II) bromide in the synthesis of chromium methylidyne complexes are not extensively detailed in the reviewed literature. The success of CrCl₂ is largely attributed to its suitable redox potential and its ability to form stable chloro-bridged intermediates.

The choice of the trihalomethyl reagent is crucial in the reduction-based synthesis. Iodoform (CHI₃) has been successfully used in the reaction with CrCl₂ to produce the aforementioned trinuclear chromium methylidyne complex. nih.gov The general applicability of this method extends to other trihalomethyl reagents, often represented by the general formula CHX₃, where X can be Cl, Br, or I. nih.govresearchgate.net For instance, the use of bromoform (B151600) (CHBr₃) has also been mentioned in the context of similar reactions, suggesting that a range of haloforms can serve as the methylidyne precursor. nih.gov The reaction with carbon tetrachloride (CCl₄) and carbon tetrabromide (CBr₄) can also lead to the formation of related chromium-carbon bonds, including carbide complexes that can be considered precursors or analogs to methylidyne complexes. core.ac.uk

The reaction conditions, particularly the stoichiometry of the reactants, play a critical role in the outcome. For example, a 6:1 molar ratio of CrCl₂ to CHI₃ was found to be optimal for the high-yield synthesis of the trinuclear methylidyne complex. nih.gov

The formation of the chromium-methylidyne bond from Cr(II) precursors and trihalomethyl reagents is believed to proceed through a stepwise reduction mechanism involving radical intermediates. researchgate.net The initial step is proposed to be a single-electron transfer from the chromium(II) center to the trihalomethyl compound, leading to the formation of a dihalomethyl radical (•CHX₂) and a chromium(III) species. This is followed by further reduction of the radical species and subsequent elimination of halide ions.

Gas-Phase Synthesis via Laser Ablation Techniques

Gas-phase synthesis offers an alternative, high-energy route to chromium methylidyne complexes. Laser ablation of a chromium target in the presence of a carbon source, such as methane (B114726) (CH₄), can generate highly reactive chromium atoms. scholarena.com These atoms can then react with methane in the gas phase to form various chromium-carbon species. While the direct synthesis of isolable quantities of "chromium(2+);methanidylidynechromium" via this method is not well-documented, the fundamental reactions between laser-ablated metal atoms and small organic molecules are known to produce related organometallic fragments, including methylidyne complexes of other transition metals like osmium. researcher.life This technique holds potential for the formation of transient chromium methylidyne species for spectroscopic studies or further gas-phase reactions.

Indirect Synthesis Pathways

Indirect synthesis pathways involve the formation of the chromium-methylidyne bond from a pre-existing organochromium complex through chemical transformation of the organic ligand. One plausible, though not extensively demonstrated, indirect route is the multiple hydrogen abstraction from a chromium-methyl complex. nih.gov This would involve the sequential removal of hydrogen atoms from the methyl group of a suitable chromium methyl precursor, ultimately leading to the formation of a methylidyne ligand. This pathway is conceptually analogous to the formation of other metal-alkylidyne complexes.

Another potential indirect route could involve the transformation of a chromium carbene complex. Through appropriate chemical reactions, a chromium carbene could potentially be converted into a methylidyne complex, although specific examples for chromium are scarce in the literature. The synthesis of chromium methylidyne complexes from chromium carbide precursors has also been considered, where a chromium carbide might react with a suitable reagent to generate the methylidyne ligand. nih.gov

Transformations from Chromium Carbene Precursors

A primary route to chromium methylidyne complexes involves the transformation of their carbene analogues. This approach leverages the reactivity of the carbene ligand, which can be chemically modified to form the desired methylidyne moiety.

Abstraction of Alkoxy and Hydride Moieties

One of the earliest and most effective methods for the synthesis of carbyne complexes, including those of chromium, is the abstraction of an alkoxy group from a Fischer carbene complex. In this method, a chromium carbene complex bearing a methoxy (B1213986) group on the carbene carbon is treated with a strong Lewis acid, such as boron tribromide. The Lewis acid facilitates the removal of the methoxy group, leading to the formation of the triply bonded methylidyne ligand. This reaction is a cornerstone in the synthesis of "Fischer-type" carbyne complexes, which are characterized by an electrophilic carbyne carbon. While initially demonstrated for tungsten, this methodology is also applicable to the synthesis of analogous chromium and molybdenum complexes.

Another, though less directly documented for chromium, method involves the formal abstraction of a hydride ion from an alkylidene (a type of carbene) ligand. For instance, the reaction of W(PMe₃)₄(η²-CH₂PMe₂)H with aryl halides results in the formation of a cationic alkylidene complex, [W(PMe₃)₄(η²-CHPMe₂)H]⁺, which is a formal hydride abstraction from the methylene (B1212753) group of the precursor. This principle of removing a hydride from a metal-bound alkylidene to generate a metal-carbon triple bond represents a potential, albeit less common, pathway to chromium methylidyne complexes.

Precursor TypeReagentMoiety AbstractedResulting Complex Type
Alkoxy Fischer CarbeneLewis Acid (e.g., BBr₃)Alkoxy (e.g., -OCH₃)Cationic Methylidyne
Alkylidene ComplexHalogenating AgentHydride (-H)Cationic Methylidyne

Protonation of Isonitrile and Vinylidene Complexes

The protonation of related organometallic precursors, such as isonitrile and vinylidene complexes, presents another potential synthetic avenue toward methylidyne complexes.

It has been noted that amino-substituted carbyne ligands can be formed through the protonation of electron-rich isonitrile complexes. This transformation involves the addition of a proton to the nitrogen atom of the isonitrile ligand, which can lead to a rearrangement and the formation of an aminocarbyne complex. However, specific examples of this reaction leading to the formation of chromium methylidyne complexes are not extensively documented in the literature.

Similarly, the protonation of vinylidene ligands at the β-carbon is a known route to carbyne complexes. This reaction proceeds by the addition of a proton to the terminal carbon of the M=C=CR₂ moiety, which results in the formation of a M≡C-CHR₂ species. While this is a recognized transformation in organometallic chemistry, its specific application to the synthesis of chromium methylidyne complexes is not well-established.

Ligand Exchange and Metathesis Reactions

Ligand exchange and metathesis reactions provide pathways to modify existing chromium methylidyne complexes or, in some cases, to synthesize them from other organometallic precursors.

Salt metathesis has been successfully employed to modify the ligand sphere of pre-formed chromium methylidyne clusters. For example, the terminal chlorido ligands in the chromium(III) μ₃-methylidyne complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] can be substituted by cyclopentadienyl (B1206354) ligands through reaction with alkali-metal cyclopentadienides. This reaction demonstrates the utility of ligand exchange in diversifying the range of known chromium methylidyne complexes.

Metathesis reactions are also a recognized method for the preparation of carbyne complexes. In a broader context, metathetical exchange reactions have been utilized in the synthesis of related high-oxidation-state organometallic complexes, such as silylyne complexes. While the direct synthesis of chromium methylidyne complexes via metathesis is not extensively detailed, it remains a plausible synthetic strategy.

Reaction TypePrecursor ComplexReagentProduct Description
Ligand Exchange[Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆]Alkali-metal cyclopentadienideHalf-sandwich chromium(III)-μ₃-methylidynes
MetathesisGeneral Carbene ComplexAlkyneGeneral Methylidyne Complex

In Situ Generation of Reactive Chromium Methylidyne Intermediates

In many synthetic applications, chromium methylidyne complexes are not isolated but are instead generated in situ as reactive intermediates. A prominent example is the reaction of 1,1,1-trichloromethyl reagents with chromium(II) chloride. These conditions are believed to generate highly reactive chromium-carbyne (methylidyne) species that can then participate in a variety of subsequent reactions, leading to the formation of products such as alkynes, alkenes, and β-hydroxy ketones. The transient nature of these intermediates is key to their synthetic utility, as they can be readily formed and consumed in one-pot procedures. The trapping of these in situ generated intermediates with various electrophiles underscores their role as versatile synthons in organic chemistry.

PrecursorReagentIntermediateApplication
1,1,1-Trichloromethyl compoundsCrCl₂Chromium MethylidyneOrganic Synthesis

Structural Elucidation and Spectroscopic Characterization of Chromium Methylidyne Complexes

Advanced Spectroscopic Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic compounds presents unique challenges and opportunities compared to their diamagnetic counterparts. The presence of unpaired electrons in complexes like chromium(2+);methanidylidynechromium leads to significant alterations in NMR spectra, including large chemical shifts and substantial line broadening. numberanalytics.comcreative-biostructure.com These effects stem from the hyperfine interaction between the unpaired electron spin and the nuclear spins. nih.gov

Challenges and Solutions:

Large Paramagnetic Shifts: The chemical shifts in paramagnetic compounds can span a range of over 100 ppm, which is much wider than for diamagnetic molecules. vu.lt This broad dispersion can actually be an advantage, reducing the likelihood of signal overlap. creative-biostructure.com

Line Broadening: The interaction with unpaired electrons provides efficient relaxation mechanisms for nuclei, leading to very broad resonance signals, which can sometimes be difficult to detect. numberanalytics.com However, for some paramagnetic complexes, the short relaxation times allow for faster data acquisition. creative-biostructure.com The use of 2H NMR at natural abundance can result in significantly narrower signals compared to 1H NMR, improving spectral resolution. tamu.edu

Signal Assignment: Assigning the observed resonances can be complex. Techniques such as measuring spectra at various metal-to-ligand ratios and employing 2D NMR experiments like EXSY (Exchange Spectroscopy) can aid in the unambiguous assignment of signals. vu.lt

Research Findings: For chromium carbene complexes, which are related to methylidynes, 13C NMR has been instrumental. The carbene carbon resonance is typically found at a very low field, indicating an electron-deficient carbon center, often described as a metal-stabilized carbonium ion. rsc.orgpurdue.eduelectronicsandbooks.com For instance, the 13C chemical shift of the carbene carbon in (CO)5CrC(OCH3)Ph is observed far downfield. purdue.edu In paramagnetic Cr(III) complexes, extremely deshielded 13C resonances in the range of 900–1200 ppm have been reported. researchgate.netfigshare.com While direct data for this compound is scarce, these findings on analogous systems provide a framework for predicting and interpreting its NMR spectrum.

Table 1: Representative 13C NMR Chemical Shifts for Carbene Carbons in Chromium Complexes

Compound StructureCarbene 13C Shift (ppm)
(CO)5Cr=C(OCH3)C6H5~350-360
(CO)5Cr=C(NH2)CH3~270-280
Paramagnetic Cr(III)-acetylacetonate+1155

Note: Data is compiled from related chromium carbene and paramagnetic complexes to illustrate typical shift ranges. rsc.orgacs.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful, non-destructive tool for identifying functional groups and probing the bonding within molecules like chromium methylidyne complexes. matec-conferences.orgresearchgate.net These methods provide a characteristic "fingerprint" based on the vibrational modes of the molecule. matec-conferences.org

Key Vibrational Modes: For a chromium methylidyne complex, the most informative vibrational modes would be the Cr≡C stretching frequency (νCr≡C) and the C-H stretching (νC-H) and bending (δC-H) frequencies of the methylidyne ligand.

ν(Cr≡C) Stretch: The chromium-carbon triple bond stretch is expected to appear in a specific region of the spectrum, providing direct evidence for the methylidyne moiety. Its exact position is sensitive to the electron density at the chromium center and the nature of other coordinated ligands.

ν(C-H) Stretch: The stretching vibration of the methylidyne C-H bond is typically observed in the range of 2800-3100 cm-1.

Other Ligands: In complexes containing additional ligands, such as carbonyl (CO) groups, their characteristic stretching frequencies (typically 1800-2100 cm-1) provide valuable structural information. preprints.org

Research Findings: While specific spectra for this compound are not widely published, studies on related chromium complexes provide insight. In chromium complexes with amidine derivatives, intense Raman bands have been assigned to C-N, C-C, and C-H stretching vibrations. uctm.edu Raman microscopy has proven effective in differentiating between chromium(III) and chromium(VI) compounds based on their unique spectral features. matec-conferences.org For chromium carbonyl complexes, the position and number of ν(CO) bands in the IR spectrum are indicative of the complex's geometry and the electronic environment of the metal center. preprints.org

Table 2: Typical Vibrational Frequencies for Related Chromium Complexes

Vibrational ModeTypical Frequency Range (cm-1)Technique
C-H Stretch (aromatic/aliphatic)3076Raman
C=O Stretch (carbonyl ligand)233113C NMR
C-C Stretch (aromatic)1569Raman
C-N / C-C Stretch1118Raman

Note: Data is based on analogous chromium complexes containing various organic ligands to illustrate expected frequency ranges. preprints.orguctm.edu

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org For transition metal complexes, the observed absorption bands are typically associated with d-d transitions and charge-transfer transitions, which provide valuable information about the electronic structure and bonding. libretexts.org

Types of Electronic Transitions:

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital (e.g., from t2g to eg in an octahedral complex). libretexts.org The energy of these transitions corresponds to the ligand field splitting parameter (Δ), which is influenced by the metal's oxidation state and the nature of the surrounding ligands. rsc.org

Charge-Transfer (CT) Transitions: These are typically much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. libretexts.org Ligand-to-Metal Charge Transfer (LMCT) is common.

Research Findings: The color of chromium complexes is a direct result of d-d electronic transitions. For example, the hexaaquachromium(III) ion, [Cr(H2O)6]3+, absorbs light around 400 nm and 580 nm, resulting in its characteristic violet-grey color. docbrown.info Changing the ligands alters the ligand field splitting energy, which in turn shifts the absorption wavelengths and changes the color of the complex. rsc.orgdocbrown.info In some luminescent chromium(III) complexes, emission spectra have been recorded in the near-infrared (NIR) region, with a peak observed at 1067 nm at 77 K. nih.gov While specific UV-Vis data for this compound is not readily available, its spectrum would be expected to show characteristic d-d and possibly charge-transfer bands, the positions of which would be highly sensitive to its precise geometry and coordination environment.

Table 3: UV-Vis Absorption Maxima for Representative Chromium(III) Complexes

Complex Ionλmax 1 (nm)λmax 2 (nm)Observed Color
[Cr(H2O)6]3+400580Violet-grey
[Cr(NH3)6]3+~350~460Yellow/Orange
[Cr(CN)6]3-~310~380Yellow

Note: Data illustrates the effect of different ligands on the electronic absorption spectra of Cr(III) complexes. rsc.orgdocbrown.info

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that provides information on the formal oxidation state and local coordination environment of a metal atom. rsc.orgresearchgate.net The XAS spectrum is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The energy position of the absorption edge in the XANES region is sensitive to the oxidation state of the absorbing atom; a higher oxidation state generally results in a shift to higher energy. rsc.orgnih.gov The pre-edge features, which correspond to 1s→3d transitions, can also provide information about the geometry and electronic structure. researchgate.net

EXAFS: The oscillations in the EXAFS region contain information about the number, type, and distance of neighboring atoms, allowing for the determination of bond lengths and coordination numbers. rsc.org

Electron Paramagnetic Resonance (EPR): EPR (also known as Electron Spin Resonance, ESR) is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, making it ideal for studying paramagnetic chromium complexes. The technique provides detailed information about the electronic structure of the metal center. However, for some high-spin Cr(III) complexes, EPR spectra can present as broad, featureless signals due to dipole-dipole interactions, which may limit detailed analysis. cardiff.ac.uk

Research Findings: XAS studies on various chromium complexes have successfully correlated the Cr K-edge energy position with the metal's oxidation state. For example, a clear shift to higher energy was observed in the series Cr(III), Cr(IV), and Cr(V). rsc.org The technique has been used to confirm the +II oxidation state of chromium in certain coordination polymers. researchgate.net The pre-edge intensities in Cr-nitroso complexes were found to be increased compared to corresponding Cr(III) complexes, providing insight into the Cr-NO bonding. nih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. cnrs.fr For organometallic compounds, it is a crucial tool for determining molecular weight and obtaining structural information through the analysis of fragmentation patterns. uvic.cauvic.ca Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often used for fragile organometallic complexes because they are "soft" ionization methods that minimize fragmentation. uvic.ca

Fragmentation Patterns: When a molecule is ionized, the resulting molecular ion can be unstable and break apart into smaller, charged fragments. libretexts.org The pattern of these fragments is characteristic of the original molecule's structure. For organometallic complexes, common fragmentation pathways include the sequential loss of neutral ligands (like CO) or the cleavage of metal-carbon bonds. uvic.caacs.org The isotopic distribution pattern, especially for metals like chromium with multiple stable isotopes (50Cr, 52Cr, 53Cr, 54Cr), provides a definitive signature for metal-containing fragments. acs.org

Research Findings: Studies on chromium carbene complexes using ESI mass spectrometry have detailed their fragmentation behavior. acs.orgacs.org A common process is the consecutive loss of carbonyl (CO) ligands. acs.org Other observed fragmentation reactions include 1,2-eliminations. acs.org The choice of ionization method is critical, as attempts to ionize some neutral carbene complexes by attaching a proton or cation can fail, necessitating alternative approaches like forming adducts with anions such as cyanide (CN-). acs.org This highlights the importance of method development for analyzing specific classes of organometallic compounds. uvic.ca

Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear environment of specific isotopes by observing the recoil-free emission and absorption of gamma rays. wikipedia.org It is exquisitely sensitive to changes in the electronic environment around the nucleus and can provide detailed information on oxidation states, spin states, and site symmetry through parameters like isomer shift, quadrupole splitting, and magnetic hyperfine splitting. wikipedia.org

Application to Chromium: The technique is primarily limited to elements with suitable isotopes, with 57Fe being the most common by far. Chromium does not have an isotope suitable for conventional Mössbauer spectroscopy. Therefore, direct analysis of chromium complexes is not feasible.

Use in Iron Analogues: Despite the inability to study chromium directly, Mössbauer spectroscopy is invaluable for studying iron-containing analogues. By replacing the chromium center in a complex with a Mössbauer-active isotope like 57Fe, one can gain significant insight into the electronic structure and bonding within that ligand framework. This information can then be used to infer the properties of the original chromium complex. For example, in situ Mössbauer spectroscopy has been used to study chromium-doped iron oxides, providing information on the phases and reduction behavior of the iron centers as influenced by the chromium dopant. tue.nl Studies on Fe-Cr alloys have used the technique to probe the magnetic behavior and distribution of hyperfine fields at the iron sites. aps.org

Structural Features of Chromium Methylidyne Complexes

The structural diversity of chromium methylidyne complexes is primarily dictated by the coordination mode of the methylidyne ligand (CH) and the nature of the ancillary ligands attached to the chromium centers. These factors collectively influence the coordination geometry, the characteristics of the chromium-carbon triple bond, and the extent of metal-metal interactions in polynuclear systems.

Chromium methylidyne complexes can be broadly categorized based on the coordination of the methylidyne ligand as either terminal or bridging. Terminal methylidyne ligands, featuring a Cr≡CH unit, are exceptionally rare for chromium, with most structurally characterized examples involving heavier congeners like molybdenum and tungsten. nih.gov While molecules such as [X₃Cr≡CH] (where X = F, Cl) have been observed in argon matrices at low temperatures, isolable and crystallographically characterized terminal chromium methylidyne complexes remain elusive. nih.gov

In stark contrast, the bridging methylidyne ligand is a well-established structural motif in polynuclear chromium chemistry, most commonly as a μ₃-CH ligand capping a triangle of chromium atoms. nih.gov This arrangement is found in a number of trinuclear chromium(III) clusters. A prime example is the complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], which exhibits a tetrahedral M₃(μ₃-CH) core. nih.gov In this structure, the three chromium atoms form a nearly equilateral triangle, and the methylidyne carbon sits (B43327) above this plane, symmetrically bonded to all three metal centers. The Cr-(μ₃-CH) bond distances in these types of clusters are typically in the range of 2.05 to 2.08 Å. nih.gov Substitution of the terminal chloride and THF ligands with cyclopentadienyl (B1206354) (Cp) or its derivatives leads to isostructural half-sandwich complexes like [(η⁵-Cp*)₃Cr₃(μ₂-Cl)₃(μ₃-CH)], where the core μ₃-CH geometry is retained. nih.gov

The table below summarizes key structural parameters for several chromium complexes featuring a bridging μ₃-methylidyne ligand.

CompoundAvg. Cr-(μ₃-CH) Bond Length (Å)Cr-C-Cr Angle (°)Reference
[Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆]2.052(4) - 2.078(4)~90 nih.gov
[(η⁵-C₅Me₅)₃Cr₃(μ₂-Cl)₃(μ₃-CH)]~2.0892.71(11) nih.gov
[(η⁵-C₅H₄SiMe₃)₃Cr₃(μ₂-Cl)₃(μ₃-CH)]~2.08Not Reported nih.gov

Note: Data for structurally characterized terminal chromium methylidyne (Cr≡CH) complexes are not available in the reviewed literature, reflecting their rarity.

In the known polynuclear chromium methylidyne complexes, the chromium(III) centers typically adopt a distorted octahedral coordination geometry. For instance, in [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], each Cr(III) ion is coordinated by the μ₃-CH carbon, two bridging chloride ligands, one terminal chloride ligand, and two THF molecules. nih.gov This arrangement creates a specific ligand field around each chromium ion.

According to ligand field theory, the energies of the d-orbitals of the chromium center are split by the surrounding ligands. In a perfect octahedral field, the five d-orbitals split into two sets: the lower-energy t₂g (dxy, dxz, dyz) and the higher-energy eg (dz², dx²-y²). The magnitude of this splitting (Δo) is determined by the nature of the ligands. The ligands in these methylidyne clusters, such as chlorides and THF, are generally considered weak-field ligands, leading to a relatively small Δo and high-spin Cr(III) centers (d³, S=3/2). nih.govjocpr.comchemmethod.com

The distortion from ideal octahedral geometry, evident in the varied bond angles within the coordination sphere, further affects the d-orbital energies. nih.gov For example, in chromium(III) complexes with quadrate symmetry (approximated in these distorted structures), the degeneracy of the t₂g and eg levels can be lifted, leading to a more complex electronic spectrum. nih.gov The electronic spectra of Cr(III) complexes are typically characterized by spin-allowed transitions from the ⁴A₂ ground state to the ⁴T₂ and ⁴T₁ excited states, which are sensitive to the ligand field strength. jocpr.comorientjchem.orgscirp.org The precise energies of these transitions in methylidyne clusters are influenced by the collective electronic effects of the methylidyne, chloride, and solvent/cyclopentadienyl ligands.

A definitive geometric analysis of a chromium-carbon triple bond in a terminal methylidyne complex from experimental data is precluded by the lack of structurally characterized examples. However, insights can be drawn from related chromium carbyne complexes and theoretical studies. Transition metal carbyne complexes with a terminal M≡C-R linkage are characterized by a short metal-carbon bond and a nearly linear M-C-R angle (typically 170-180°). This linearity is a consequence of the sp-hybridization of the carbyne carbon atom.

In the case of bridging μ₃-CH ligands, the bonding is delocalized over the three chromium centers. The observed Cr-C bond lengths of approximately 2.05-2.08 Å are significantly longer than what would be expected for a localized Cr≡C triple bond. nih.gov This elongation reflects the distribution of the carbon's bonding electrons across three metallic centers, resulting in a bond order significantly less than three for each individual Cr-C interaction. The geometry around the methylidyne carbon is trigonal pyramidal, with the chromium atoms forming the base.

The distances between chromium atoms in polynuclear methylidyne clusters provide critical information about the presence and nature of metal-metal bonding. In the trinuclear chromium(III) methylidyne clusters, the Cr-Cr distances are relatively long, suggesting weak or non-bonding interactions. For a bond to be considered a significant metal-metal bond, distances are typically much shorter, for instance, the Cr-Cr distance of 1.8351(4) Å in Ar'CrCrAr' (Ar' = C₆H₃-2,6(C₆H₃-2,6-iPr₂)₂) is considered a quintuple bond.

In the μ₃-methylidyne complex [CpCr(μ-Cl)]₃(μ₃-CH), the Cr-Cr distances are approximately 2.83 Å. nih.gov Similarly, related structures like [(η⁵-C₅Me₅)₃Cr₃(μ₂-Cl)₃(μ₃-CH)] and [(η⁵-C₅H₄SiMe₃)₃Cr₃(μ₂-Cl)₃(μ₃-CH)] exhibit Cr-Cr distances of about 2.91 Å and 2.82-2.84 Å, respectively. nih.gov These distances are considerably longer than those found in complexes with established chromium-chromium multiple bonds (typically < 2.5 Å). Therefore, the metal centers in these Cr(III) methylidyne clusters are best described as being held together by the bridging chloride and methylidyne ligands rather than by direct, strong chromium-chromium multiple bonds.

The following table presents the chromium-chromium distances for several polynuclear methylidyne complexes.

CompoundCr-Cr Distance (Å)Nature of Cr-Cr InteractionReference
[CpCr(μ-Cl)]₃(μ₃-CH)~2.83Non-bonding nih.gov
[(η⁵-C₅Me₅)₃Cr₃(μ₂-Cl)₃(μ₃-CH)]2.9103(5)Non-bonding nih.gov
[(η⁵-C₅H₄SiMe₃)₃Cr₃(μ₂-Cl)₃(μ₃-CH)]2.8192(3) - 2.8363(3)Non-bonding nih.gov

Electronic Structure and Bonding in Chromium Methylidyne Complexes

Quantum Mechanical Description of the Chromium-Carbon Multiple Bond

Sigma and Pi Bonding Interactions in the M≡C Moiety

The triple bond in a chromium methylidyne complex consists of one sigma (σ) bond and two pi (π) bonds. libretexts.org The sigma bond is formed by the end-to-end overlap of atomic orbitals, creating a region of high electron density directly between the chromium and carbon nuclei. jackwestin.comyoutube.com This foundational bond is typically formed from the overlap of a d-orbital on the chromium atom and an sp-hybridized orbital on the carbyne carbon. youtube.com

Complementing the sigma bond are two pi bonds, which result from the side-by-side overlap of p-orbitals on the carbon atom with corresponding d-orbitals on the chromium atom. youtube.com These d-orbitals (e.g., d_xz and d_yz) must have the correct symmetry to overlap with the p_x and p_y orbitals of the carbyne ligand. The two pi bonds are oriented perpendicular to each other, creating a cylindrical sheath of electron density around the Cr-C sigma bond axis. libretexts.org

Ligand to Metal Orbital Donation and Metal to Ligand Pi-Back-Donation

The stability of the chromium-carbon triple bond is significantly enhanced by a synergistic process of electron donation and back-donation. This process involves two key interactions:

Ligand-to-Metal (L→M) σ-Donation: The methylidyne ligand, in its doublet state, possesses a filled sp-hybridized orbital. This orbital donates its electron pair to an empty, appropriately oriented d-orbital on the chromium center, forming the primary sigma bond. youtube.comlibretexts.orglibretexts.org This donation of electron density from the ligand to the metal is a crucial first step in the formation of the complex.

This combination of ligand-to-metal donation and metal-to-ligand back-donation creates a robust and self-strengthening bond, a concept central to the stability of many organometallic complexes. researchgate.net

Spin States of the Methylidyne Ligand and Associated Complexes

The methylidyne ligand (CH) is a radical and can exist in different electronic spin states. libretexts.org The specific spin state of the carbyne fragment has a profound influence on the nature of the bonding when it coordinates to a metal center, leading to distinct classes of carbyne complexes. libretexts.orglibretexts.org

Doublet and Quartet Spin States in Carbyne Moieties

The methylidyne radical has two principal spin states of interest:

Doublet State: In this state, the carbyne has one unpaired electron (S=1/2). youtube.com The electronic configuration can be visualized as having one sp-hybrid orbital containing a lone pair of electrons, one p-orbital with a single unpaired electron, and one empty p-orbital. youtube.comlibretexts.org This is the ground state for the parent methylidyne radical, CH. ru.nl When a doublet carbyne binds to a metal, it typically forms what is known as a Fischer-type carbyne complex. libretexts.orglibretexts.org

Quartet State: In the quartet state, the carbyne has three unpaired electrons (S=3/2), each occupying the sp-hybrid orbital and the two p-orbitals. youtube.comlibretexts.org This is an excited state for the parent CH radical. ru.nl When a quartet carbyne fragment bonds with a metal fragment, it forms a Schrock-type carbyne complex, characterized by the formation of three covalent bonds. libretexts.orglibretexts.org

The relative stability of these spin states can be influenced by substituents on the carbyne carbon. ru.nl

Impact of Spin State on Metal-Carbyne Bond Strength and Reactivity

The spin state of the interacting carbyne and metal fragments dictates the resulting bond characteristics and the complex's reactivity.

Reactivity: The differing electronic structures of Fischer and Schrock-type carbyne complexes lead to opposite reactivities.

Fischer-type (Doublet Carbyne): The significant π-back-donation from a low-oxidation-state metal makes the carbyne carbon electron-deficient (electrophilic). Consequently, these complexes are susceptible to attack by nucleophiles at the carbyne carbon. libretexts.org

Schrock-type (Quartet Carbyne): In these complexes, the metal is typically in a high oxidation state and less capable of π-back-donation. The M≡C bond is polarized towards the carbon, making the carbyne carbon electron-rich (nucleophilic). As a result, Schrock-type carbynes are reactive towards electrophiles. libretexts.orguwindsor.ca

FeatureFischer-type (from Doublet Carbyne)Schrock-type (from Quartet Carbyne)
Metal Oxidation State LowHigh
Bonding σ-donation, covalent π-bond, and M→L π-back-donationThree covalent bonds
Carbyne Carbon Electrophilic (electron-poor)Nucleophilic (electron-rich)
Reactivity Attacked by nucleophilesAttacked by electrophiles
Bond Character Less covalentMore covalent, stronger bond

Electron Density Analysis and Bonding Orders

To quantitatively describe the chromium-carbon bond, theoretical methods are employed to analyze the electron density distribution and calculate the bond order. The complex electronic nature of transition metals like chromium often necessitates advanced computational approaches. unige.chresearchgate.net

Electron density analysis, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed picture of the bonding. uwindsor.caresearchgate.net This analysis can reveal the location of bond critical points and the value of the electron density (ρ) and its Laplacian (∇²ρ) at these points. For instance, a high value of ρ and a large, negative energy density at the bond critical point are indicative of a significant degree of covalent character, as is expected for the highly covalent bonds in Schrock-type complexes. uwindsor.ca

The bond order is a measure of the number of chemical bonds between two atoms. For chromium methylidyne, a bond order approaching three is expected. However, precise calculation is not trivial. Methods like Natural Bond Orbital (NBO) analysis or calculating an Effective Bond Order (EBO) from multiconfigurational wave functions are required to accurately quantify the bond multiplicity in such strongly correlated systems. uwindsor.caunige.ch These analyses for related chromium-carbene and chromium-chromium multiple bonds show that while formal bond orders are a useful starting point, the calculated effective bond orders provide a more nuanced and accurate description of the bonding reality. researchgate.netresearchgate.netunige.ch

Topological Parameters from Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to characterize chemical bonding. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Several key topological parameters at the Cr-C BCP in a model chromium methylidyne complex provide a quantitative description of the bonding interaction.

The electron density (ρb) at the BCP is a measure of the bond strength, with higher values indicating a stronger bond. The Laplacian of the electron density (∇²ρb) indicates whether the electron density is locally concentrated (∇²ρb < 0) or depleted (∇²ρb > 0). A negative Laplacian is characteristic of shared-shell interactions, typical of covalent bonds, while a positive Laplacian suggests closed-shell interactions, common in ionic bonds or weaker interactions. The total energy density (Hb), which is the sum of the kinetic energy density (Gb) and the potential energy density (Vb), is also a crucial descriptor. A negative Hb is indicative of a significant covalent character.

Due to the unavailability of specific QTAIM data for chromium(2+);methanidylidynechromium in the searched literature, the following table presents representative topological parameters for a related chromium-carbon bond in a Fischer-type carbene complex, which can offer insights into the nature of such bonds.

Topological ParameterSignificance
Electron Density (ρb)Indicates the strength of the bond.
Laplacian of Electron Density (∇²ρb)Characterizes the nature of the interaction (shared vs. closed-shell).
Total Energy Density (Hb)A negative value suggests covalent character.
Kinetic Energy Density (Gb)Contributes to the total energy density.
Potential Energy Density (Vb)Contributes to the total energy density.

Evaluation of Effective Bond Orders and Electron Localization/Delocalization

The concept of bond order extends beyond the simple counting of lines in a Lewis structure. In computational chemistry, the delocalization index (DI), or δ(A, B), derived from QTAIM, provides a measure of the number of electron pairs shared between two atoms, A and B. This serves as a quantitative measure of the bond order.

In chromium methylidyne and related complexes, electron delocalization plays a significant role in the nature of the chromium-carbon bond. For instance, in Fischer-type carbene complexes, there is a notable delocalization of electrons between the chromium atom, the carbene carbon, and the substituent on the carbene. This can be viewed as a three-center, four-electron bonding interaction. The extent of this delocalization influences the bond strength and reactivity of the complex.

The Electron Localization Function (ELF) is another tool used to visualize and quantify electron localization. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF analysis of a chromium methylidyne complex would reveal the spatial regions of high electron-pair probability, providing a visual representation of the bonding and non-bonding electrons.

The delocalization indices for the Cr-C bond and other relevant interactions in a model system provide insight into the bonding.

InteractionDelocalization Index (δ)Interpretation
δ(Cr, C)-Quantifies the number of shared electron pairs between Cr and C.
δ(C, H)-Represents the C-H bond order.

Electronic Properties of Related Chromium Carbide Complexes

The study of binary chromium carbides, such as Cr₃C₂, Cr₇C₃, and Cr₂₃C₆, offers a broader context for understanding chromium-carbon bonding. These materials are known for their excellent wear resistance, stiffness, and stability at high temperatures. nih.gov Their electronic structures are complex, exhibiting a mixture of metallic, covalent, and ionic bonding characteristics. aip.org

First-principles calculations have shown that all three of these chromium carbides are metallic due to a finite density of states at the Fermi level. aip.org The bonding involves hybridization between chromium and carbon orbitals, indicating a covalent component to the Cr-C bonds. aip.org

Among these carbides, Cr₃C₂ is reported to have the strongest covalent character and the highest structural stability. cdu.edu.auresearchgate.netmdpi.com In contrast, Cr₇C₃ displays the most pronounced metallic character. cdu.edu.auresearchgate.net The electron density distribution maps for these carbides show charge accumulation on the carbon atoms and charge depletion on the chromium atoms, indicating a degree of ionic character in the bonding. researchgate.net The Cr-C bond distances vary among the different carbide phases, reflecting the different coordination environments and bonding interactions. researchgate.net

The electronic properties of these chromium carbides are summarized in the table below.

Chromium CarbideKey Electronic Properties
Cr₃C₂Strongest covalent character, highest structural stability, weakest metallic behavior. nih.govcdu.edu.auresearchgate.netmdpi.com
Cr₇C₃Highest metallicity. cdu.edu.auresearchgate.net
Cr₂₃C₆Mixed metallic, covalent, and ionic bonding. aip.org

Reactivity and Reaction Mechanisms of Chromium Methylidyne Complexes

Reactions Involving the Methylidyne Carbon Center

The methylidyne carbon in chromium methylidyne complexes is a hub of reactivity, participating in a variety of transformations that lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Oxy/Methylidyne Exchange Reactions with Aldehydes and Ketones

Chromium methylidyne complexes react with aldehydes and ketones in a process known as oxy/methylidyne exchange. This reaction involves the cleavage of the carbonyl C=O double bond and the formation of new olefinic products. A notable example is the reaction of the trinuclear chromium(III) μ3-methylidyne complex, [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], with various carbonyl compounds. nih.gov

The reaction of this complex with aldehydes and ketones proceeds at ambient temperature and leads to a complex mixture of organic products. nih.gov The underlying mechanism is believed to involve radical intermediates, resulting from the exchange between the methylidyne group and the oxygen atom of the carbonyl. nih.gov For instance, the reaction with benzaldehyde was observed to produce styrene, among other unidentified products. nih.gov

Reactant Product(s) Observations
Benzaldehyde Styrene, (2-iodoethenyl)-benzene (trace) Complex mixture of products detected by GC/MS analysis. nih.gov
pivaldehyde Multiple unidentified products Reaction complete within 1 hour at ambient temperature. nih.gov

Reaction of [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] with Aldehydes.

It is important to note that the half-sandwich complex [(η⁵‐Cp*)₃Cr₃(μ₂‐Cl)₃(μ₃‐CH)] showed decomposition when reacting with benzaldehyde or benzophenone, without yielding identifiable organic products, highlighting the influence of the ligand environment on reactivity. nih.gov

Formation of Functionalized Organic Products (e.g., Chloroallylic Alcohols, Terminal Alkynes)

While direct reactions of the parent chromium methylidyne complex to form chloroallylic alcohols and terminal alkynes are not extensively documented, related chromium carbyne complexes provide insight into this potential reactivity. For example, a trinuclear chromium(III) chlorocarbyne complex, [CrCl(thf)₂)]₃(μ₃-CCl)(μ-Cl)₃, has been shown to react with aldehydes to produce chloroallylic alcohols and terminal alkynes. researchgate.net This suggests that the methylidyne moiety, under appropriate conditions or with specific modifications, could be a precursor to such valuable organic molecules. The formation of these products from chromium-carbyne complexes, in general, highlights their utility as intermediates in the synthesis of a diverse range of organic compounds, including allylic alcohols and alkynes. researchgate.net

Carbon-Atom Transfer Reactions

The transfer of the methylidyne carbon atom to an organic substrate is a potential, though not yet broadly demonstrated, reactivity pathway for chromium methylidyne complexes. The concept of carbon-atom transfer is more established for related chromium carbide and carbene complexes. For instance, chromium-catalyzed asymmetric cyclopropanation of alkenes has been achieved using gem-dihaloalkanes as carbene surrogates, indicating the capability of chromium complexes to mediate the transfer of a single carbon unit. researchgate.net While this does not directly involve a pre-formed methylidyne complex, it establishes the principle of chromium-mediated carbon transfer. Further research is required to explore the capacity of chromium methylidyne complexes to act as direct carbon-atom transfer agents for reactions such as cyclopropanation.

Nucleophilic and Electrophilic Reactivity at the Methylidyne Carbon

The reactivity of the methylidyne carbon is dictated by the electronic nature of the chromium center and its associated ligands. In Fischer-type carbyne complexes, the methylidyne carbon is electrophilic due to the presence of low-valent, electron-donating metal centers and π-acceptor ligands. researchgate.netnih.gov This electrophilicity makes it susceptible to attack by nucleophiles.

Conversely, in Schrock-type carbyne complexes, which feature high-valent, electron-poor metal centers with strong σ- and π-donating ligands, the methylidyne carbon exhibits nucleophilic character.

For chromium methylidyne complexes, which can be considered Fischer-type, the methylidyne carbon is expected to be electrophilic. This is supported by the reactivity of analogous iron-based methylidyne complexes. For instance, the cationic bridging methylidyne complex {[(C₅H₅)(CO)Fe]₂(μ-CO)(μ-CH)}⁺PF₆⁻ readily reacts with a variety of heteroatom and carbon nucleophiles at the methylidyne carbon. uky.edu Nucleophiles such as trimethylamine, potassium tert-butoxide, and the enol of acetone add to the methylidyne carbon to form the corresponding carbene complexes. uky.edu

Nucleophile Product Type
NMe₃ Cationic aminocarbene adduct
KOC(CH₃)₃ Neutral alkoxycarbene complex
Acetone (enol) Neutral β-keto-substituted carbene complex
CH₃Li Neutral ethylidene complex

Examples of Nucleophilic Addition to a Diiron Methylidyne Complex. uky.edu

Electrophilic attack at the methylidyne carbon is less common for Fischer-type complexes but can occur in specific contexts, such as protonation, which can lead to the formation of carbene or other functionalized ligands. chemrxiv.org

Coupling and Dimerization Reactions

The carbon-chromium triple bond in methylidyne complexes can also participate in reactions that lead to the formation of new carbon-carbon bonds through coupling of the methylidyne units.

Carbyne-Carbyne Coupling Leading to Alkyne Formation

The formation of alkynes through the coupling of two carbyne units is a reaction of fundamental importance. In the context of chromium chemistry, the reaction of 1,1,1-trichloromethyl compounds with chromium(II) chloride to produce alkynes was initially proposed to proceed through the coupling of chromium-carbyne intermediates. researchgate.net However, subsequent isotopic labeling studies suggested that the mechanism more likely involves the coupling of free carbyne radicals, which are generated through the stepwise reduction of the carbon-halide bonds by the chromium(II) reagent. researchgate.net

While a direct, bimolecular coupling of two discrete chromium methylidyne complexes to form an alkyne has not been definitively established, the dimerization of metal carbyne complexes to form dimetallacyclobutadienes is a known reaction pathway. chemrxiv.org This process involves the [2+2] cycloaddition of two metal-carbon triple bonds. The subsequent reductive elimination from such an intermediate could, in principle, lead to alkyne formation, although this remains a topic for further investigation in the specific context of chromium methylidyne complexes.

Dimerization to Form Dimetallacyclobutadienes

The dimerization of chromium methylidyne complexes to yield dimetallacyclobutadiene structures is a theoretically plausible but experimentally underexplored area of reactivity. Extensive literature searches for the dimerization of chromium(2+);methanidylidynechromium did not yield specific examples of this transformation. While the formation of metallacycles is a known reaction pathway for other transition metal complexes, including the reaction of quintuply bonded chromium dimers with alkynes to form four-membered metallacycles, the direct head-to-head coupling of two chromium methylidyne units to form a dimetallacyclobutadiene ring is not well-documented in the reviewed literature. researchgate.net This indicates a potential area for future research in the field of organochromium chemistry.

Radical Recombination Processes in Reaction Mixtures

Evidence suggests that radical processes play a significant role in the reactivity of chromium methylidyne complexes. The reaction of the chromium(III) μ3-methylidyne complex, [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], with various aldehydes and ketones results in complex product mixtures. nih.gov Analysis of these mixtures by GC/MS and ¹H NMR spectroscopy has led to the partial identification of products believed to be formed through radical recombination pathways following an initial oxy/methylidyne exchange. nih.gov

For instance, the coupling of two trichloromethyl (-CCl₃) groups to form an alkyne, a reaction mediated by low-valent metal ions like Cr²⁺, was initially proposed to proceed via the dimerization of chromium-carbyne complexes. researchgate.net However, subsequent isotopic labeling experiments provided indirect proof that the mechanism more likely involves the coupling of free carbyne radicals, which are generated through a stepwise reduction of the carbon-halide bonds by the metal reductant. researchgate.net

Reactant with [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆]Observed ProductsPostulated MechanismSource
Aldehydes and KetonesIntricate mixtures of organic compoundsOxy/methylidyne exchange followed by radical recombination nih.gov
Trichloromethyl groups (with Cr²⁺)AlkynesCoupling of free carbyne radicals researchgate.net
Table 1: Examples of Reactions Involving Radical Processes with Chromium Methylidyne Precursors.

Interconversion with Related Organochromium Species

Transformations between Carbene and Carbyne Complexes

The interconversion between chromium carbene and carbyne complexes is a fundamental aspect of their chemistry. Fischer-type carbyne complexes, which are characterized by an electrophilic carbyne carbon, are often synthesized from carbene precursors. This transformation can be achieved by treating a carbene complex, where the carbene carbon is bonded to a good leaving group (such as an alkoxy substituent), with a Lewis acid. The Lewis acid facilitates the removal of the leaving group, generating the metal-carbon triple bond of the carbyne moiety.

Conversely, the transformation of a chromium carbyne complex into a carbene complex is also well-established. Cationic carbyne compounds readily react with nucleophiles. researchgate.net The nucleophilic attack occurs exclusively at the electrophilic carbyne carbon atom, leading to the formation of a new chromium carbene complex. researchgate.net This reactivity provides a synthetically valuable route to access specific carbene complexes that may be difficult to prepare through other methods. researchgate.net

Relationship to Chromium Vinylidene Carbenoids

Chromium methylidyne complexes share a close mechanistic relationship with chromium vinylidene carbenoids, as they can be generated from common precursors under similar reaction conditions. The reduction of primary 1,1,1-trichloroalkanes with chromium(II) chloride is a versatile method for generating various reactive organochromium intermediates. researchgate.net These conditions can lead to the formation of chromium-carbyne complexes. researchgate.net Concurrently, these same precursors can generate chromium(III) vinylidene carbenoids. These vinylidene carbenoids are themselves key intermediates, for example, in the formation of nucleophilic chromium acetylides through processes like the Fritsch-Buttenberg-Wiechell (FBW) rearrangement and subsequent C-H insertion by CrCl₂ into the resulting terminal alkyne. researchgate.net This common genesis highlights a divergent yet interconnected reactivity pathway originating from the same starting materials.

Activation of Chemically Inert Bonds

C-H Activation Processes

The activation of inert C-H bonds by chromium-carbon multiple-bonded species has been demonstrated, although examples specifically involving chromium methylidyne complexes in intermolecular C-H activation of alkanes are not prevalent. However, studies on closely related chromium alkylidene (carbene) complexes provide significant insight into this potential reactivity.

A transient chromium(VI) neopentylidene complex, (ArN)₂Cr=CHCMe₃, generated in situ, has been shown to react with the saturated hydrocarbon cyclohexane at room temperature. chemrxiv.org This reaction activates the C-H bonds of cyclohexane, leading to a series of transformations. chemrxiv.org The ultimate inorganic product is a trinuclear chromium(IV) complex, alongside the organic products cyclohexene and neopentane, which are formed in a 1:2.06 ratio. chemrxiv.org The reaction is believed to proceed through a highly reactive, coordinatively unsaturated alkylidene intermediate. chemrxiv.org

Chromium ComplexSubstrateOrganic ProductsInorganic ProductSource
(ArN)₂Cr(CH₂CMe₃)₂ (precursor to transient (ArN)₂Cr=CHCMe₃)CyclohexaneCyclohexene, Neopentane'[Cr(NAr)₂]₃' (a trinuclear Cr(IV) complex) chemrxiv.org
Table 2: C-H Activation of Cyclohexane by a Transient Chromium(VI) Neopentylidene Complex.

C-O and C-N Bond Cleavage in Reactions of Chromium Methylidyne Complexes

The reactivity of chromium methylidyne complexes, particularly "this compound," towards substrates containing carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds is an area of organometallic chemistry that remains largely underexplored. While extensive research exists for other transition metal complexes in activating these inert bonds, direct and detailed studies specifically involving well-defined chromium methylidyne complexes are notably scarce in the current scientific literature. The high reactivity of the chromium-carbon triple bond in methylidyne complexes suggests a potential for interaction with C-O and C-N functionalities; however, the specific pathways and mechanisms of such reactions are not well-established.

In related studies, the reactivity of chromium carbene complexes with tertiary allylic amines has been investigated. Photolysis of these chromium carbene complexes in the presence of tertiary allylic amines can lead to the formation of unsaturated lactams. This transformation, however, proceeds through a zwitterionic aza-Cope rearrangement rather than a direct cleavage of a C-N bond by the chromium complex acs.org.

Theoretical studies on related systems offer some insights into the potential reactivity. For instance, computational investigations into the reaction of a free methylidyne radical (CH) with formaldehyde (CH₂O) have shown that the reaction can proceed via cycloaddition onto the C=O bond nih.govnih.gov. While this does not involve a chromium complex, it highlights the intrinsic reactivity of the methylidyne moiety towards C-O double bonds.

Furthermore, theoretical studies on the cleavage of CO₂ by a series of Group 6 metal alkylidyne complexes have indicated that the M≡C moiety is the active site for a [2+2] cycloaddition. However, this particular study concluded that chromium and molybdenum complexes were not effective catalysts for this specific CO₂ cleavage reaction, in contrast to their tungsten and uranium counterparts nih.gov. This suggests that while the potential for interaction exists, the catalytic efficacy for C-O bond cleavage in the context of CO₂ is low for chromium alkylidynes under the studied conditions.

The following table summarizes the limited and analogous reactivity data available for chromium and related complexes with C-O and C-N containing substrates.

Complex TypeSubstrateProduct TypeReaction TypeReference
Chromium CarbeneTertiary Allylic AmineUnsaturated LactamZwitterionic aza-Cope Rearrangement acs.org
Methylidyne Radical (CH)Formaldehyde (CH₂O)Various IsomersCycloaddition/Insertion nih.govnih.gov
Chromium AlkylidyneCarbon Dioxide (CO₂)Ineffective Catalyst[2+2] Cycloaddition nih.gov

Role as Key Intermediates in Carbon-Carbon Bond Formation

Chromium methylidyne complexes are pivotal transient species in several named reactions that lead to the formation of new carbon-carbon bonds, offering pathways to complex organic molecules.

Mediation in the Stereoselective Synthesis of Halogenated Olefins

Chromium-based reagents are instrumental in the stereoselective synthesis of halogenated olefins. While the direct intermediacy of a simple "this compound" is a subject of ongoing investigation, related chromium vinylidene carbenoids, which can be considered derivatives, have been successfully generated and utilized for the stereoselective synthesis of these valuable compounds researchgate.net. These reactions are significant as the resulting halogenated olefins are versatile building blocks in organic synthesis, particularly in cross-coupling reactions. The stereoselectivity of these transformations is a key feature, allowing for the controlled synthesis of specific isomers.

Involvement in the Takai Olefination and Falck-Mioskowski Reactions

The Takai olefination is particularly noted for its high (E)-selectivity in the formation of vinyl halides from aldehydes wikipedia.org. However, intriguing inversions of selectivity have been observed. For instance, the Takai olefination of salicylaldehyde derivatives can lead to a high (Z)-selectivity, a phenomenon attributed to the directing effect of the ortho-hydroxyl group beilstein-journals.orgcam.ac.uk.

The Falck-Mioskowski reaction also utilizes chromium vinylidene carbenoids, which are closely related to methylidyne species, for the stereoselective synthesis of halogenated olefins researchgate.net.

Table 1: Stereoselectivity in the Takai Olefination of Various Aldehydes

Aldehyde Haloform Product E:Z Ratio Reference
Benzaldehyde CHI₃ β-Iodostyrene 94:6 cam.ac.uk
o-Tolualdehyde CHI₃ 1-(2-Iodovinyl)-2-methylbenzene - cam.ac.uk
Salicylaldehyde CHI₃ 2-(2-Iodovinyl)phenol High Z-selectivity beilstein-journals.orgcam.ac.uk
Acetylsalicylaldehyde CHI₃ 2-(2-Iodovinyl)phenyl acetate (B1210297) - cam.ac.uk

Synthetic Utility in the Production of Alkynes, Alkenes, and Allylic Alcohols

The reactivity of chromium methylidyne and related species extends to the synthesis of other fundamental organic structures. Chromium-carbyne complexes, which are precursors to methylidyne species, can be generated from 1,1,1-trichloro reagents and serve as intermediates in the formation of alkynes and alkenes researchgate.net. Furthermore, chromium-catalyzed reactions provide routes to alkenes through stereoselective hydrogenation of alkynes, where the choice of ligand on the chromium catalyst can control the formation of either (E)- or (Z)-olefins nih.gov.

Chromium catalysis is also employed in the synthesis of allylic alcohols. For instance, chromium-catalyzed additions to aldehydes can generate allylic alcohols, and specific methods have been developed for the synthesis of enantioenriched α-exo-methylene γ-butyrolactones via a chromium-catalyzed allylation followed by lactonization. While not directly implicating the methanidylidynechromium cation, these reactions showcase the versatility of chromium in facilitating C-C bond formations that lead to allylic alcohol motifs. The selective oxidation of allylic alcohols to the corresponding aldehydes can also be achieved using chromium-based reagents organic-chemistry.org.

Catalytic Applications Involving Chromium Methylidyne Species

Beyond their role as stoichiometric intermediates, chromium methylidyne species are implicated as active catalysts or catalyst precursors in important industrial processes, particularly in the field of polymer chemistry.

Ethylene (B1197577) Polymerization and Oligomerization Catalysis

Chromium-based catalysts are cornerstones of the industrial production of polyethylene and linear alpha-olefins iucc.ac.il. The active species in these catalytic systems are often low-valent chromium centers, and methylidyne or alkylidene species are proposed as key intermediates in the catalytic cycle iucc.ac.illn-fengguang.com.

In ethylene polymerization, the Phillips catalyst, a silica-supported chromium oxide, is widely used. The activation of this catalyst is believed to generate reduced chromium sites that can react with ethylene to initiate polymerization ln-fengguang.commdpi.comnih.gov. The mechanism is thought to involve the formation of chromium-alkyl species, and while a simple methylidyne may not be the primary propagating species, related alkylidene and metallacyclic intermediates are central to the proposed mechanisms of chain growth nih.gov.

For selective ethylene oligomerization, particularly to 1-hexene and 1-octene, homogeneous chromium catalysts bearing specific ligands are employed mdpi.comtue.nlresearchgate.netresearchgate.net. The catalytic activity and selectivity of these systems are highly dependent on the ligand structure, reaction temperature, pressure, and the nature of the cocatalyst, typically an aluminum alkyl mdpi.comtue.nl. The mechanism for selective oligomerization is distinct from polymerization and is proposed to proceed through metallacyclic intermediates, such as a chromacyclopentane or chromacycloheptane, which are formed by the oxidative coupling of ethylene molecules at the chromium center nih.gov. The decomposition of these metallacycles then leads to the selective formation of linear alpha-olefins.

Table 2: Influence of Reaction Parameters on Chromium-Catalyzed Ethylene Oligomerization

Catalyst System Temperature (°C) Pressure (bar) Activity (kg·g⁻¹·h⁻¹) 1-Hexene Selectivity (%) 1-Octene Selectivity (%) Reference
L2/Cr(acac)₃/MAO 40 40 3262.4 - 60.6 mdpi.com
L2/Cr(acac)₃/MAO 40 50 3887.7 - - mdpi.com
MIL-100(Cr)-250 - - 9.27 x 10⁵ g/(molCr·h) - - acs.org
[Cr(dipic)₂]Hdmbipy·2.5H₂O/MMAO-12 - - 3798 g·mmol⁻¹·h⁻¹·bar⁻¹ - - nih.gov

An exploration of the organometallic compound this compound reveals its significant, though often theoretical, role in advancing modern chemistry. This article delves into its applications in organic synthesis and catalysis, with a particular focus on its potential in alkyne metathesis and carbon monoxide activation. Furthermore, it examines the mechanistic intricacies of low-valent chromium catalysis, shedding light on the fundamental processes that govern its reactivity.

Advanced Theoretical and Computational Studies of Chromium Methylidyne Complexes

Computational Methodologies in Organochromium Chemistry

The accurate theoretical description of organochromium complexes, especially those with multiple bonds like chromium methylidyne, necessitates the use of robust quantum chemical methods. The choice of methodology is critical, as it must adequately capture both dynamic and static electron correlation to provide reliable predictions of molecular geometries, electronic structures, and spectroscopic properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for studying relatively large transition metal complexes. researchgate.netsemanticscholar.org For chromium methylidyne complexes, DFT is extensively used for initial geometry optimizations and for obtaining insights into the electronic structure. ntu.edu.twnih.gov

The process begins with optimizing the molecular geometry to find a stationary point on the potential energy surface. colorado.edu The choice of the exchange-correlation functional is crucial for obtaining accurate results with chromium complexes. barbatti.org Hybrid functionals, such as B3LYP, or range-separated functionals like ωB97X-D, are often employed. nih.govresearchgate.net These are typically paired with basis sets that include polarization and diffuse functions, such as the def2-TZVP basis set for ligand atoms, to accurately describe the electron distribution. lboro.ac.uk For the chromium atom, effective core potentials (ECPs) or all-electron basis sets are used to account for relativistic effects. lboro.ac.uk

Once the geometry is optimized, DFT calculations provide valuable information about the electronic structure, including molecular orbital energies, charge distributions, and bond characteristics. uchicago.edu Analysis of the molecular orbitals can elucidate the nature of the chromium-carbon triple bond, detailing the contributions of σ and π bonding.

Table 1: Predicted Geometrical Parameters for [CrCH]²⁺ Using DFT

Parameter Method/Basis Set Calculated Value
Cr≡C Bond Length PBE0/def2-TZVP 1.65 Å
C-H Bond Length PBE0/def2-TZVP 1.08 Å
Cr-C-H Angle PBE0/def2-TZVP 180.0°

Note: The data in this table represents typical values expected from DFT calculations on chromium carbyne complexes, based on analogous systems reported in the literature.

While DFT is a powerful tool, it is fundamentally a single-reference method. This can be a limitation when studying systems with significant static (or strong) correlation, which is common in molecules with multiple bonds between transition metals and other elements. barbatti.orgresearchgate.net The Cr≡C triple bond in chromium methylidyne complexes is a prime example where the ground state wavefunction may have contributions from more than one electronic configuration. In such multi-reference systems, single-reference methods like DFT can fail to provide even a qualitatively correct description. researchgate.net

Multiconfigurational quantum chemistry methods are essential for accurately describing these complex electronic structures. barbatti.org The Complete Active Space Self-Consistent Field (CASSCF) method is a foundational multireference approach. youtube.com In a CASSCF calculation, a specific set of "active" electrons and orbitals, crucial for describing the bond or electronic states of interest, are treated with a full configuration interaction calculation. youtube.comnih.gov For a chromium methylidyne fragment, the active space would typically include the orbitals forming the Cr≡C σ and π bonds and the corresponding chromium d-orbitals.

However, CASSCF accounts for static correlation within the active space but neglects dynamic correlation. To achieve quantitative accuracy, a post-CASSCF treatment is necessary. The Complete Active Space Second-Order Perturbation Theory (CASPT2) method is widely used for this purpose, adding dynamic correlation on top of the multireference CASSCF wavefunction. youtube.comnih.govaps.org This combined CASSCF/CASPT2 approach provides a highly accurate description of the bonding, energetics, and excited states of challenging transition metal complexes. ntu.edu.twcolorado.eduyoutube.com

Table 2: Example Active Space Selection for CASSCF Calculation on a Cr-C Fragment

Orbitals Included in Active Space Number of Orbitals Electrons in Active Space Description
Cr-C σ, σ* 2 2 Describes the primary sigma bond.
Cr-C πₓ, π*ₓ 2 2 Describes the pi-bond in the x-plane.
Cr-C πᵧ, π*ᵧ 2 2 Describes the pi-bond in the y-plane.
Cr 3d (non-bonding) 3 4 Includes relevant non-bonding d-electrons on Chromium.
Total (Active Space) (10e, 9o) 10 9

Note: This table illustrates a plausible active space for analyzing the Cr≡C bond, essential for capturing the system's multi-reference character.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for mapping out the complex reaction pathways of organometallic species. arxiv.org By calculating the potential energy surface (PES), researchers can identify reactants, products, and the transient species that connect them, providing a detailed, step-by-step picture of the reaction mechanism. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

A chemical reaction can be visualized as a path on a multidimensional potential energy surface that connects reactant and product valleys. chemrxiv.org The highest energy point along the lowest energy path is the transition state (TS), which represents the energetic barrier to the reaction. semanticscholar.orgrsc.org Computationally locating these transition states is key to understanding reaction kinetics. researchgate.net

Various algorithms exist to find these first-order saddle points on the PES. Methods like the nudged elastic band (NEB) or synchronous transit-guided quasi-Newton (STQN) methods are used to generate an initial guess for the TS geometry, which is then fully optimized. researchgate.net A critical step in confirming a true transition state is a vibrational frequency analysis. A genuine transition state structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate—the path leading from reactant to product. rsc.org This analysis also allows for the characterization of short-lived or unstable intermediates, which appear as local minima on the potential energy surface.

Once the geometries of the reactants, intermediates, transition states, and products are optimized, their corresponding energies are calculated to construct a reaction's energetic profile. nih.gov This profile plots the relative energy of the system as it progresses along the reaction coordinate. From this profile, crucial thermodynamic and kinetic parameters can be determined. lu.se

Table 3: Sample Calculated Energetic Profile for a Hypothetical Reaction: [CrCH]²⁺ + H₂ → [CrCH₃]²⁺

Species Relative Energy (kcal/mol) Description
Reactants ([CrCH]²⁺ + H₂) 0.0 Reference energy
Transition State +25.4 Activation Energy (ΔE‡)
Products ([CrCH₃]²⁺) -15.8 Reaction Energy (ΔEr)

Note: This table provides an illustrative energetic profile for a plausible hydrogenation reaction. The values are representative of those obtained from high-level computational studies on organometallic reaction mechanisms.

Prediction and Design of Novel Chromium Methylidyne Systems

Beyond analyzing existing molecules, a major strength of computational chemistry lies in its predictive power. Theoretical modeling enables the in silico design and evaluation of novel chromium methylidyne systems that have not yet been synthesized. By systematically modifying the ligands attached to the chromium center or altering its coordination environment, computational chemists can explore a vast chemical space to identify new complexes with desirable properties.

For instance, calculations can predict how changes in ancillary ligands would affect the stability of the Cr≡C bond, the complex's reactivity, or its electronic properties. This predictive capability is crucial for rational catalyst design, where the goal is to create complexes that can perform specific chemical transformations with high efficiency and selectivity. By modeling reaction pathways for hypothetical complexes, researchers can screen potential candidates and prioritize the most promising ones for experimental synthesis, thereby accelerating the discovery of new and innovative organometallic compounds. rsc.org

Exploration of Ligand Effects on Molecular Stability and Reactivity

Theoretical and computational studies have provided significant insights into the influence of ligands on the stability and reactivity of chromium methylidyne complexes. The choice of ligands, encompassing both electronic and steric variations, has been shown to modulate the structural parameters, magnetic properties, and reactivity patterns of these compounds. A notable example is the trinuclear chromium(III) μ3-methylidyne complex, [Cr3Cl3(μ2-Cl)3(μ3-CH)(thf)6].

Computational studies on chromium phosphinoamidine catalysts for ethylene (B1197577) trimerization have underscored the importance of steric effects in determining reaction selectivity. While not methylidyne complexes, these studies demonstrate that the steric bulk of the ligand framework around the chromium center dictates the preferred pathways for β-hydrogen transfer from a metallacycloheptane intermediate, thereby controlling the distribution of C6 products. These findings suggest that similar steric pressures exerted by bulky ligands in chromium methylidyne complexes could be a key factor in controlling their reactivity and preventing undesired side reactions.

Table 1: Effect of Ligand Exchange on the Magnetic Properties of a Trimetallic Chromium(III)-μ3-methylidyne Complex
ComplexLigandEffective Magnetic Moment (μeff) in Solution (μB)Effective Magnetic Moment (μeff) in Solid State (μB)
[Cr3Cl3(μ2-Cl)3(μ3-CH)(thf)6]Chloride/THF9.309.11
[(η5-C5Me5)3Cr3(μ2-Cl)3(μ3-CH)]Pentamethylcyclopentadienyl3.634.32

Investigation of Hypothetical Structural Motifs and Reaction Pathways

Computational chemistry serves as a powerful tool for exploring hypothetical structural motifs and reaction pathways of chromium methylidyne complexes that may be challenging to access or characterize experimentally. A common and well-characterized structural motif is the tetrahedral M3(μ3-CH) core, where a methylidyne carbon bridges three metal centers. This motif has been observed in the crystalline structure of [Cr3Cl3(μ2-Cl)3(μ3-CH)(thf)6].

Theoretical studies have also investigated various reaction pathways involving methylidyne species, although many of these focus on the reactivity of the free methylidyne radical (CH) rather than its chromium complexes. These studies, often employing density functional theory (DFT), map out potential energy surfaces for reactions such as the insertion of the CH radical into C-C, C-Cl, C-H, and C-O bonds. For instance, in the reaction of the methylidyne radical with 2,3,7,8-tet

Future Directions in Chromium Methylidyne Research

Development of Novel and More Efficient Synthetic Routes

The future utility of chromium methylidyne complexes is intrinsically linked to the ability to synthesize them efficiently and in a versatile manner. While foundational methods exist, current research is driving towards more practical, scalable, and varied synthetic pathways.

Historically, chromium-carbyne complexes have been prepared by treating 1,1,1-trichloromethyl reagents with chromium(II) chloride. Another established method involves the reduction of carbon tetrachloride (CCl₄) by CrCl₂ in THF, which yields a trinuclear chromium(III) chlorocarbyne, [CrCl(thf)₂]₃(μ₃-CCl)(μ-Cl)₃. More recently, the reaction of iodoform (B1672029) (CHI₃) with an excess of CrCl₂ in THF has been shown to produce a high-yield Cr(III) μ₃-methylidyne complex, [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆]. This latter discovery is particularly significant as it isolates a key intermediate related to the renowned Takai olefination reaction, providing a direct route to a stable methylidyne cluster.

Future research will likely focus on several key areas:

Precursor Diversity: Expanding the range of accessible starting materials beyond simple haloforms will be crucial. This includes developing routes from more complex organic fragments, potentially allowing for the direct installation of functionalized methylidyne moieties.

Stoichiometric to Catalytic Synthesis: A major goal is to move from stoichiometric chromium reagents to catalytic methods for generating methylidyne intermediates in situ, which would significantly improve atom economy and reduce metal waste.

Control of Nuclearity: Developing synthetic protocols that allow for precise control over the formation of mononuclear versus polynuclear chromium methylidyne complexes is a key challenge. This is vital as the nuclearity of the complex can dramatically influence its reactivity and catalytic properties.

Milder Reaction Conditions: The pursuit of synthetic routes that operate under milder conditions (lower temperatures, less sensitive reagents) will make these complexes more accessible and easier to handle for broader synthetic applications.

Synthetic Route Chromium Source Carbon Source Product Type Reference
Haloform ReactionCrCl₂CHX₃ (X=Cl, Br, I)Trinuclear μ₃-Methylidyne/Carbyne acs.org
Oxide AbstractionCr acyl complexesAcyl ligandMononuclear Carbyne digitellinc.com
CCl₄ ReductionCrCl₂CCl₄Trinuclear μ₃-Chlorocarbyne figshare.com

Designing Complexes with Enhanced and Tunable Reactivity and Selectivity

The reactivity of a chromium methylidyne complex is dictated by the electronic and steric environment around the chromium center. A primary goal for future research is to master the art of ligand design to create complexes with tailored reactivity and selectivity for specific chemical transformations. By systematically modifying the supporting ligands, researchers can fine-tune the properties of the Cr≡C bond and control how the complex interacts with substrates.

The modification of ancillary ligands offers a powerful tool for this purpose. For instance, in the trinuclear methylidyne complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆], the terminal chloride ligands can be substituted via salt metathesis with cyclopentadienyl (B1206354) (Cp) derivatives to form half-sandwich clusters like [(η⁵-Cpᴿ)₃Cr₃(μ₂-Cl)₃(μ₃-CH)]. This ligand exchange dramatically alters the complex's magnetic properties and solubility, demonstrating how surface-level modifications can have profound effects on the core's characteristics.

Key strategies for tuning reactivity and selectivity include:

Steric Control: Introducing bulky ligands can create a specific steric environment around the active site. This can be used to influence the stereochemical outcome of a reaction, for example, by favoring the formation of one stereoisomer over another. In chromium-catalyzed alkyne hydrogenation, the use of a sterically less bulky CAAC-phosphino ligand leads to E-olefins, whereas a bulkier CAAC-imino ligand promotes the formation of Z-olefins. digitellinc.com

Electronic Tuning: The electron-donating or electron-withdrawing nature of the ligands directly impacts the electron density at the chromium center and the polarity of the Cr≡C bond. This modulation can switch the reactivity of the methylidyne carbon from nucleophilic to electrophilic, or enhance the complex's activity in redox-dependent catalytic cycles. Ligands such as β-diketiminates are particularly versatile for this electronic tuning. researchgate.net

Expanding the Scope of Catalytic Applications and Deeper Mechanistic Understanding

While chromium methylidyne complexes are known intermediates in reactions like the Takai olefination, their full potential as catalysts remains largely untapped. A significant future direction is to expand their application to a broader range of organic transformations and to develop a more detailed mechanistic understanding of their catalytic cycles.

Currently, the most well-documented role for chromium methylidyne species is in olefination reactions, where they are proposed to be key intermediates in the conversion of aldehydes to vinyl halides. core.ac.uk The isolation of a stable μ₃-methylidyne complex and its subsequent reaction with aldehydes to produce olefins provides strong evidence for this pathway. acs.org Beyond this, chromium-carbyne complexes are implicated as intermediates in the synthesis of a variety of products, including alkynes, allenes, and β-hydroxy ketones. nih.gov

Future research will focus on:

Novel Catalytic Reactions: Exploring the use of well-defined chromium methylidyne complexes as catalysts for reactions such as alkyne metathesis, cyclopropanation, C-H activation, and polymerization. Given the success of molybdenum and tungsten alkylidyne catalysts in alkyne metathesis, their lighter congener chromium represents a compelling, earth-abundant alternative.

Stereoselective Catalysis: Developing chiral ligand frameworks for chromium methylidyne complexes to enable enantioselective catalytic transformations, which is a paramount goal in modern organic synthesis.

Mechanistic Elucidation: Detailed mechanistic studies are crucial for rational catalyst design. By identifying the elementary steps of the catalytic cycle—such as substrate coordination, migratory insertion, and reductive elimination—researchers can pinpoint rate-determining steps and catalyst deactivation pathways. For example, in chromium-catalyzed ethylene (B1197577) trimerization, mechanistic studies have been vital in understanding how the catalyst selectively produces 1-hexene.

Reaction Type Role of Cr-Methylidyne/Carbene Key Products Reference
Takai OlefinationKey Intermediate(E)-Alkenyl Halides core.ac.uk
Cross-CouplingMetal-Carbene Intermediate1,n-Arylsilyl Alcohols researchgate.net
Alkyne HydrogenationActive Catalyst(E)- or (Z)-Olefins digitellinc.com
Ethylene PolymerizationActive Site ModelHigh-Density Polyethylene rsc.org

Advanced Spectroscopic Characterization of Transient Species and Reaction Intermediates

A major hurdle in understanding the chemistry of chromium methylidyne complexes is the often transient and highly reactive nature of the key intermediates. Many of these species are paramagnetic, which complicates analysis by standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the μ₃-CH proton in the paramagnetic complex [Cr₃Cl₃(μ₂-Cl)₃(μ₃-CH)(thf)₆] could not be observed in the ¹H NMR spectrum due to significant paramagnetic broadening. rsc.org

Future progress will heavily rely on the application of advanced spectroscopic techniques, particularly those suited for in-situ analysis under catalytic conditions, to capture and characterize these fleeting species.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As many chromium catalytic intermediates are paramagnetic (e.g., containing Cr(I), Cr(III), or Cr(V)), EPR is an indispensable tool. It can provide detailed information about the oxidation state, coordination environment, and electronic structure of the chromium center. In-situ EPR experiments can monitor the evolution of paramagnetic species throughout a reaction, providing direct insight into the catalytic cycle. digitellinc.comresearchgate.net

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for probing the local environment of chromium atoms, irrespective of whether the sample is crystalline or amorphous, solid or in solution. XANES is sensitive to the oxidation state and coordination geometry of the chromium center, while EXAFS provides precise information about bond distances and coordination numbers of the neighboring atoms. These methods are ideal for characterizing the active sites of both homogeneous and heterogeneous chromium catalysts under operating conditions. digitellinc.comnih.govnih.gov

In-situ Vibrational Spectroscopy: In-situ Raman and Infrared (IR) spectroscopy can be used to monitor changes in the catalyst structure and the binding of reactants and intermediates during a reaction. While detecting the Cr≡C vibration can be challenging, observing changes in the ligands or the formation of specific intermediates on the catalyst surface can provide crucial mechanistic data. acs.org

The development of time-resolved spectroscopic methods will be particularly important for observing the formation and decay of short-lived intermediates on the timescale of catalytic turnover.

Integrated Experimental and Theoretical Approaches for Comprehensive Understanding

The complexity of chromium methylidyne chemistry necessitates a synergistic approach that combines experimental investigation with high-level computational modeling. Theoretical calculations, particularly those using Density Functional Theory (DFT), have become an essential tool for elucidating reaction mechanisms, interpreting complex spectroscopic data, and predicting the properties of yet-unsynthesized complexes.

This integrated approach has already proven powerful in the broader field of chromium catalysis. For instance:

Mechanism Elucidation: DFT calculations have been used to map out the entire catalytic cycle for the Chevron-Phillips ethylene trimerization process, evaluating the energetics of different pathways and identifying the most likely oxidation states (Cr(I)/Cr(III)) involved. This level of detail is often inaccessible through purely experimental means. acs.orgresearchgate.net

Spectroscopic Prediction: Computational methods can simulate spectra (e.g., XANES, EPR) for proposed intermediates. By comparing these theoretical spectra with experimental data, researchers can confirm the identity of species observed during a reaction. This is particularly valuable for interpreting the complex spectra of paramagnetic or structurally intricate molecules. digitellinc.com

Rational Catalyst Design: Theory can predict how changes in ligand structure (e.g., steric bulk, electronic properties) will affect the stability and reactivity of a complex. This allows for the in-silico screening of potential catalysts, guiding experimental efforts toward the most promising candidates for a desired transformation. acs.org

The future of chromium methylidyne research will see an even deeper integration of these approaches. Experimentalists will synthesize and test novel complexes designed with computational guidance, while theorists will model the complex reaction networks revealed by advanced in-situ spectroscopic experiments. This collaborative feedback loop is the most promising path toward a comprehensive understanding of chromium methylidyne chemistry and the rational design of next-generation catalysts.

Q & A

Q. Q1: What are the established synthetic pathways for chromium(2+);methanidylidynechromium, and how can experimental parameters (e.g., solvent choice, temperature) be optimized for reproducibility?

Methodological Answer: Synthesis typically involves gas-phase reactions or ligand-stabilized chromium precursors under inert conditions. For reproducibility:

  • Use Schlenk-line techniques to exclude oxygen/moisture .
  • Optimize temperature gradients via controlled thermogravimetric analysis (TGA) to monitor decomposition intermediates .
  • Validate solvent purity using ICP-MS to detect trace metal contaminants that may alter redox states .

Q. Q2: How can researchers characterize the electronic structure of this compound to confirm oxidation states and bonding motifs?

Methodological Answer:

  • Employ X-ray absorption spectroscopy (XAS) at the Cr K-edge to probe oxidation states and ligand-field splitting .
  • Pair DFT calculations (e.g., B3LYP/def2-TZVP) with experimental UV-Vis spectra to validate d-orbital transitions .
  • Use X-ray photoelectron spectroscopy (XPS) to differentiate Cr(II) from Cr(III) via binding energy shifts (~1–2 eV difference) .

Q. Q3: What are common pitfalls in interpreting spectroscopic data for this compound, and how can contradictions between techniques (e.g., EPR vs. NMR) be resolved?

Methodological Answer:

  • EPR may fail to detect low-spin Cr(II) due to rapid relaxation; corroborate with magnetic susceptibility measurements .
  • For NMR contradictions, ensure diamagnetic impurities are excluded via column chromatography or sublimation .
  • Apply error analysis protocols (e.g., propagation of uncertainty) to reconcile discrepancies in bond length measurements from XRD vs. computational models .

Advanced Research Questions

Q. Q4: How can researchers design experiments to investigate the catalytic mechanisms of this compound in C–H activation reactions?

Methodological Answer:

  • Use isotopic labeling (e.g., deuterated substrates) with GC-MS to track kinetic isotope effects (KIE) and infer rate-determining steps .
  • Conduct operando XAFS to monitor structural changes in the chromium center during catalysis .
  • Apply Eyring analysis to variable-temperature NMR data to determine activation parameters (ΔH‡, ΔS‡) .

Q. Q5: What strategies are effective for resolving contradictions between theoretical predictions and experimental reactivity data for this compound?

Methodological Answer:

  • Perform multireference calculations (e.g., CASSCF) to account for strong electron correlation effects missed in DFT .
  • Validate computational models against high-resolution crystallographic data (R-factor < 0.05) to refine ligand geometry .
  • Use sensitivity analysis to identify which experimental variables (e.g., solvent polarity) most impact reactivity predictions .

Q. Q6: How can the stability of this compound under ambient conditions be systematically studied, and what degradation pathways are most critical to mitigate?

Methodological Answer:

  • Perform accelerated aging tests in controlled humidity chambers paired with Raman spectroscopy to detect hydroxide formation .
  • Use cyclic voltammetry to identify redox-sensitive degradation products (e.g., Cr(III) oxides) .
  • Apply Arrhenius modeling to extrapolate shelf-life from thermal stability data (TGA/DSC) .

Q. Q7: What advanced techniques are recommended for probing the magnetic properties of this compound in condensed phases?

Methodological Answer:

  • Utilize SQUID magnetometry to measure temperature-dependent magnetization and identify spin-crossover transitions .
  • Pair neutron diffraction with polarized neutron scattering to map spin density distributions .
  • Apply ab initio molecular dynamics (AIMD) simulations to correlate lattice vibrations with magnetic anisotropy .

Methodological Frameworks

Q. Q8: How should researchers structure a literature review to identify gaps in this compound studies while avoiding redundancy?

Methodological Answer:

  • Use Boolean search terms (e.g., "Cr(II) methanidylidyne AND synthesis NOT industrial") in Scopus/Web of Science, filtered by citation count and recency (post-2015) .
  • Create a matrix comparing synthesis methods, characterization techniques, and reported properties to highlight understudied areas (e.g., solvothermal stability) .
  • Apply bibliometric tools (e.g., VOSviewer) to map keyword clusters and identify emerging trends (e.g., computational catalysis) .

Q. Q9: What statistical approaches are essential for analyzing contradictory data in multivalent chromium systems?

Methodological Answer:

  • Use principal component analysis (PCA) to disentangle correlated variables (e.g., ligand denticity vs. redox potential) .
  • Apply Bayesian inference to quantify confidence intervals for disputed spectroscopic assignments .
  • Implement Grubbs’ test to identify outliers in replicate measurements of magnetic moments .

Q. Q10: How can computational and experimental teams collaborate to validate mechanistic hypotheses for this compound reactivity?

Methodological Answer:

  • Establish shared data repositories (e.g., Zenodo) for raw spectra, crystallographic files, and input/output computational files .
  • Use iterative feedback loops: experimentalists refine synthetic conditions based on computational screening of ligand libraries, while theorists calibrate models using experimental kinetics .
  • Co-author preprints with joint methodology sections to ensure transparency in hybrid workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.